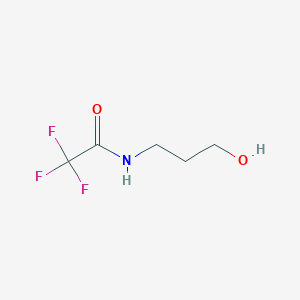

N-(3-Hydroxypropyl)trifluoroacetamide

Descripción

Contextualization within Trifluoroacetamide (B147638) Derivatives and Functionalized Amides

N-(3-Hydroxypropyl)trifluoroacetamide belongs to two significant classes of organic compounds: trifluoroacetamide derivatives and functionalized amides. The amide functional group is a cornerstone of many biologically active molecules, valued for its stability and its capacity to form hydrogen bonds, which influences the pharmacokinetic properties of a molecule. nih.govnumberanalytics.com Amides are prevalent in numerous pharmaceuticals across various therapeutic areas. numberanalytics.com Functionalized amides, which contain additional reactive groups, are particularly useful in synthesis, allowing for further molecular modifications. nih.gov

The "trifluoroacetamide" aspect of the molecule places it within a category of compounds noted for the influence of fluorine. The trifluoromethyl (-CF3) group is highly electronegative and metabolically stable due to the strength of the carbon-fluorine bond. mdpi.com The incorporation of fluorine is a common strategy in medicinal chemistry, as it can significantly alter a molecule's lipophilicity, binding affinity, and metabolic profile. mdpi.comnih.gov More than 20% of all pharmaceutical drugs contain fluorine, a testament to the element's importance in drug design. nih.gov Trifluoroacetamide derivatives are studied for their unique conformational properties and are used as intermediates in the synthesis of complex fluorinated molecules. acs.orgorgsyn.org this compound is a bifunctional compound, featuring both a hydroxyl group and a trifluoroacetylated amine, making it a versatile reagent.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Paradigms

In modern organic synthesis, this compound serves as a valuable intermediate. biosynth.com Its structure, containing both a nucleophilic hydroxyl group and a protected amine, allows for selective reactions at either end of the molecule. For instance, it is documented as an intermediate in the production of vinyl ethers and acetals. biosynth.com The trifluoroacetyl group acts as a protecting group for the amine, which can be removed under specific conditions to liberate the primary amine for further functionalization.

The true significance of this compound lies in its role as a building block for creating more complex, often biologically active, molecules. The amide bond itself is a critical feature in drug design, and methods to form and modify it are central to medicinal chemistry. nih.govnih.gov The presence of the trifluoromethyl group is particularly strategic. This group can enhance membrane permeability and metabolic stability, crucial factors for a successful drug candidate. mdpi.com The synthesis of molecules containing the trifluoroethylamino moiety, which can be derived from compounds like this compound, is an area of interest for creating bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. frontiersin.org While direct applications in marketed drugs are not documented, its utility as a research chemical suggests its role in the early stages of drug discovery and in the synthesis of novel fluorinated compounds. americanchemicalsuppliers.comthieme-connect.deresearchgate.net The development of efficient synthetic routes to functionalized trifluoroacetamides is an active area of research, underscoring their importance for providing a technical foundation for future drug screening. thieme-connect.deresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-(3-hydroxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c6-5(7,8)4(11)9-2-1-3-10/h10H,1-3H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTWHTFZRDJSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365762 | |

| Record name | N-(3-Hydroxypropyl)trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78008-15-8 | |

| Record name | N-(3-Hydroxypropyl)trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Hydroxypropyl)trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

N 3 Hydroxypropyl Trifluoroacetamide As a Protective Group in Organic Synthesis

Role of the N-Trifluoroacetyl Moiety in Amine Protection

The N-trifluoroacetyl group provides a robust method for the temporary deactivation of primary and secondary amines. Its effectiveness stems from the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group, which significantly influences the chemical properties of the adjacent amide bond.

Chemical Mechanism of Amine Protection by Trifluoroacetylation

The protection of an amine as a trifluoroacetamide (B147638) is typically achieved through nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of a trifluoroacetylating agent. google.com Common reagents for this transformation include trifluoroacetic anhydride (B1165640) (TFAA) or ethyl trifluoroacetate (B77799). google.com In some procedures, trifluoroacetic acid is activated in situ with reagents like triphosgene (B27547) or trichloromethylchloroformate in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine. google.comgoogle.com

The general mechanism proceeds as follows:

The nucleophilic nitrogen atom of the amine attacks the carbonyl carbon of the trifluoroacetylating agent.

This forms a tetrahedral intermediate.

The intermediate collapses, expelling a leaving group (e.g., trifluoroacetate from TFAA or ethoxide from ethyl trifluoroacetate) and forming the stable N-trifluoroacetyl amide. masterorganicchemistry.com

The strong inductive effect of the three fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating a rapid and often high-yielding reaction under mild conditions. google.com

Stability and Lability Considerations of the N-Trifluoroacetyl Group

A critical feature of any protecting group is its stability under a range of reaction conditions and its predictable removal (lability) when desired. The N-trifluoroacetyl group exhibits a distinct stability profile that makes it highly useful in multistep synthesis.

Stability: The electron-withdrawing trifluoromethyl group significantly decreases the nucleophilicity of the protected nitrogen atom. This renders the trifluoroacetamide exceptionally stable to various conditions, including:

Strongly Acidic and Nitrating Conditions: The group is robust and provides effective protection even in harsh environments like nitric acid/oleum, which are used for nitration reactions. bath.ac.ukresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) Conditions: While sometimes considered labile, the trifluoroacetyl group is stable to many standard SPPS reagents, including piperidine (B6355638) and hydrazine, which are used to cleave other protecting groups like Fmoc. google.com

Mild Acidic Conditions: Amide bonds are generally stable to mild acidic conditions, such as those involving trifluoroacetic acid (TFA) with water, which are often used for cleaving other protecting groups like Boc. nih.govacs.org

Lability: The same electronic effect that confers stability also makes the trifluoroacetyl group susceptible to cleavage under specific, controlled conditions. The electron-deficient carbonyl carbon is highly susceptible to nucleophilic attack by bases. This allows for deprotection under mild basic conditions, which will not affect acid-labile groups. soton.ac.ukacs.orgresearchgate.net

Table 1: Stability Profile of the N-Trifluoroacetyl Group

| Condition Category | Reagents | Stability |

|---|---|---|

| Strong Acids | Nitric Acid/Oleum, TFA | Stable bath.ac.ukresearchgate.netnih.gov |

| Bases (for deprotection) | aq. NaOH, K₂CO₃/MeOH, NH₃ | Labile soton.ac.ukacs.orgresearchgate.net |

| SPPS Deprotection Reagents | Piperidine, Hydrazine | Stable google.com |

| Reductive Cleavage | NaBH₄/EtOH | Labile google.comgoogle.com |

| Hydrogenolysis | H₂/Pd-C | Stable |

Strategic Applications in Complex Molecule Synthesis

The unique stability and lability profile of the N-trifluoroacetyl group allows for its strategic deployment in the synthesis of complex molecules that contain multiple functional groups.

Selective Protection of Primary Amino Groups in Multifunctional Substrates

In molecules containing multiple amine functionalities (e.g., primary and secondary amines), selective protection is a significant synthetic challenge. The reactivity of an amine towards an acylating agent can be influenced by factors such as basicity and steric hindrance. While less reactive than primary amines in some contexts, the N-trifluoroacetylation can be controlled to achieve selectivity. For instance, specific reaction conditions using a mixture of trifluoroacetic anhydride and trifluoroacetic acid have been used to achieve mono-fluoroacetylation of one secondary amine in the presence of another. researchgate.net This principle allows chemists to protect one amine site while leaving others available for subsequent reactions, a crucial step in building complex molecular architectures.

Methodologies for Deprotection of N-Trifluoroacetyl Groups

The removal of the N-trifluoroacetyl group is most commonly accomplished via hydrolysis under mild basic conditions. The high electrophilicity of the amide carbonyl facilitates this process. A variety of reagent systems have been developed to effect this transformation, allowing chemists to choose conditions compatible with the other functional groups present in the substrate.

Common deprotection methods include:

Aqueous Base: Mild aqueous bases such as sodium hydroxide (B78521) (NaOH), lithium hydroxide (LiOH), or potassium carbonate (K₂CO₃) in a solvent like methanol (B129727)/water are effective. soton.ac.uk

Ammonia (B1221849): Treatment with aqueous or methanolic ammonia is a frequently used method for cleavage.

Alcohol Solvolysis: In some cases, solvolysis with an alcohol like ethanol, sometimes in the presence of a salt like sodium acetate, can remove the group under mild conditions. researchgate.net

Reductive Cleavage: Sodium borohydride (B1222165) (NaBH₄) in a mixed solvent system like ethanol/tetrahydrofuran (THF) is a particularly mild and effective method for removing the trifluoroacetyl group, especially in the context of solid-phase peptide synthesis. google.comgoogle.com

Two-Step Procedures: For highly sensitive molecules like oligonucleotides, a two-step procedure using t-butylamine followed by ammonium (B1175870) hydroxide has been developed to prevent side reactions.

Table 3: Common Reagents for N-Trifluoroacetyl Deprotection

| Reagent(s) | Typical Conditions | Application Notes |

|---|---|---|

| K₂CO₃ / MeOH / H₂O | Room Temperature | Mild; suitable for many substrates. |

| aq. NaOH or LiOH | Room Temperature | Effective, but may affect other base-labile groups. soton.ac.uk |

| NaBH₄ / EtOH / THF | Room Temperature | Mild reductive cleavage; compatible with esters. google.comgoogle.com |

| EtOH / NaOAc | Reflux | Mild solvolysis conditions. researchgate.net |

| NH₃ / MeOH | Room Temperature | Common and effective method. |

N 3 Hydroxypropyl Trifluoroacetamide As a Building Block in Advanced Chemical Transformations

Functionalization of the Hydroxypropyl Moiety

The primary alcohol of N-(3-Hydroxypropyl)trifluoroacetamide is a key site for chemical manipulation, allowing for its conversion into other functional groups and its incorporation into larger molecular architectures.

Conversion to Esters, Carboxylic Acids, and Aldehydes for Further Reactivity

The hydroxyl group of this compound can be readily transformed into esters, carboxylic acids, and aldehydes, thereby expanding its synthetic utility. These transformations are standard procedures in organic synthesis.

Esterification: The hydroxyl group can be esterified using various methods, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis. A particularly useful transformation is the synthesis of the corresponding acrylate (B77674) or methacrylate (B99206) ester. This can be achieved by reacting this compound with acryloyl chloride or methacryloyl chloride. The resulting monomer, N-(3-trifluoroacetamidopropyl) acrylate, can then undergo polymerization.

Oxidation to Aldehydes and Carboxylic Acids: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation of the aldehyde or direct oxidation of the primary alcohol with stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) yields the corresponding carboxylic acid, N-(2-carboxyethyl)trifluoroacetamide. These functional group interconversions open up a wide range of subsequent reactions. For instance, the aldehyde can participate in reactions like reductive amination, and the carboxylic acid can be used in amide bond formation. acs.org

Table 1: Representative Functionalization Reactions of the Hydroxypropyl Moiety

| Starting Material | Reagents and Conditions | Product |

| This compound | Acryloyl chloride, triethylamine (B128534), dichloromethane | N-(3-trifluoroacetamidopropyl) acrylate |

| This compound | Pyridinium chlorochromate (PCC), dichloromethane | N-(3-oxopropyl)trifluoroacetamide |

| This compound | Jones reagent (CrO3/H2SO4), acetone | N-(2-carboxyethyl)trifluoroacetamide |

Integration into Polymeric Structures for Material Science Applications

The ability to introduce a trifluoromethyl group into a polymer can significantly modify its properties, imparting characteristics such as increased hydrophobicity, thermal stability, and chemical resistance. This compound serves as a valuable precursor for creating such fluorinated polymers.

By converting the hydroxyl group to a polymerizable moiety, such as an acrylate or methacrylate, this compound can be incorporated into polymer chains via various polymerization techniques. sapub.org Controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly well-suited for this purpose as they allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. sigmaaldrich.comsigmaaldrich.comnih.gov

For example, the monomer N-(3-trifluoroacetamidopropyl) acrylate could be copolymerized with other vinyl monomers to tailor the properties of the resulting material. The trifluoroacetamide (B147638) group can be retained in the final polymer to confer its unique properties, or it can be hydrolyzed to yield a primary amine, resulting in a functional polymer that can be further modified. Such amine-functionalized polymers are of interest for applications in drug delivery, gene therapy, and as coatings. sigmaaldrich.com

Table 2: Potential Polymerization of N-(3-trifluoroacetamidopropyl) acrylate

| Polymerization Method | Monomer(s) | Potential Polymer Structure | Potential Applications |

| RAFT Polymerization | N-(3-trifluoroacetamidopropyl) acrylate | Homopolymer | Hydrophobic coatings, specialty plastics |

| ATRP | N-(3-trifluoroacetamidopropyl) acrylate, Methyl methacrylate | Random or Block Copolymer | Biomaterials, drug delivery systems |

Construction of Diverse Chemical Scaffolds

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of a variety of complex organic molecules, including heterocyclic compounds and bioconjugates.

Synthesis of Heterocyclic Compounds and Cyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of new synthetic routes to these structures is of great importance. nih.gov N-protected 3-aminopropanol derivatives, the class of compounds to which this compound belongs, are valuable precursors for the synthesis of various heterocycles.

For instance, intramolecular cyclization reactions can be employed to construct cyclic systems. Following the conversion of the hydroxyl group to a suitable leaving group (e.g., a tosylate or mesylate), intramolecular nucleophilic substitution by the nitrogen of the deprotected amine (after removal of the trifluoroacetyl group) could lead to the formation of azetidine (B1206935) derivatives. Alternatively, reaction with appropriate bifunctional reagents can lead to a range of heterocyclic structures. For example, condensation with β-dicarbonyl compounds could yield substituted dihydropyridines.

Furthermore, the trifluoroacetamide moiety itself can participate in cyclization reactions. The presence of the trifluoromethyl group is a desirable feature in many biologically active molecules. nih.gov

Development of Conjugates and Bioconjugates

Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a critical technology in drug development, diagnostics, and materials science. researchgate.net this compound can be derivatized to create linkers for bioconjugation.

As previously mentioned, the hydroxyl group can be oxidized to a carboxylic acid. This carboxylic acid derivative can then be coupled to amine-containing biomolecules, such as proteins or peptides, using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS). nih.gov This would result in the formation of a stable amide bond, tethering the trifluoroacetamidopropyl moiety to the biomolecule. The trifluoroacetyl group can serve as a reporter group for NMR studies or be removed to expose a primary amine for further functionalization.

Conversely, after deprotection of the trifluoroacetamide to reveal the primary amine, the resulting 3-aminopropanol can be conjugated to molecules containing a carboxylic acid group. This versatility allows for the integration of the propyl linker into a wide array of bioconjugate structures. nih.govfrontiersin.org

Investigation of Biological Activities and Potential Medicinal Applications

Pharmacological Screening and Lead Compound Identification

The initial stages of drug discovery often involve broad pharmacological screening to identify "hit" or "lead" compounds that exhibit a desired biological effect. Although specific screening data for N-(3-Hydroxypropyl)trifluoroacetamide is not widely published, the known activities of related analogs provide a basis for potential investigation.

The trifluoroacetamide (B147638) moiety is a key structural feature in various pharmacologically active agents. Studies on other N-trifluoroacetyl compounds have revealed that this functional group can be a critical component for eliciting biological responses. For instance, certain heterocyclic trifluoroacetamides have been evaluated as potential anti-inflammatory, analgesic, and antimicrobial agents. nih.gov Specifically, some analogs demonstrated significant activity in analgesic tests and inhibitory properties in models of arthritis. nih.gov These findings suggest that this compound could be a candidate for screening in similar bioactivity assays, particularly in the areas of inflammation and infectious diseases. The presence of the trifluoroacetyl group is often a strategic choice to enhance the efficacy of parent compounds.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. scbt.com For trifluoroacetamide analogs, SAR studies have often highlighted the crucial role of the trifluoromethyl (-CF3) group in enhancing potency.

In a study on aryl acetamide (B32628) triazolopyridazines as potential treatments for cryptosporidiosis, the introduction of a trifluoromethyl group had a profound impact on efficacy. The research confirmed a preference for electron-withdrawing groups on the aryl ring, with fluorine and trifluoromethyl substituents playing a remarkable role in boosting potency. nih.gov The replacement of a methyl group with a trifluoromethyl group in one series of analogs resulted in a significant increase in activity, underscoring the strategic advantage of this substitution. nih.gov

Table 1: SAR Findings in Trifluoroacetamide Analogs

| Compound Series | Structural Modification | Impact on Bioactivity | Reference |

|---|---|---|---|

| Aryl Acetamide Triazolopyridazines | Substitution of methyl with trifluoromethyl | 5-fold to 10-fold increase in potency against Cryptosporidium. | nih.gov |

| Aryl Acetamide Triazolopyridazines | Addition of fluorine to the 4-position | 18-fold to 34-fold increase in potency. | nih.gov |

| Heterocyclic Trifluoroacetamides | Introduction of trifluoroacetamide moiety | Conferred significant analgesic and anti-inflammatory properties. | nih.gov |

These studies collectively indicate that the trifluoroacetamide core is a valuable scaffold. The specific nature and position of other substituents can be fine-tuned to optimize biological activity, a key principle in the development of lead compounds.

Mechanistic Insights into Biological Interactions

The potential therapeutic utility of a molecule is governed by its interactions with biological targets and its behavior within a biological system. For this compound, the trifluoromethyl group and the hydroxypropyl chain are the primary determinants of these interactions.

The trifluoromethyl (-CF3) group is a privileged substituent in medicinal chemistry due to its unique electronic and steric properties, which can profoundly influence a drug's performance. bohrium.comwikipedia.org Its incorporation is a common strategy to enhance the physicochemical properties of a lead compound. bohrium.com

One of the most significant effects of the -CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group highly resistant to metabolic degradation, particularly oxidation. mdpi.com This can increase the half-life of a drug, reducing the required dose and frequency of administration. mdpi.com

Furthermore, the -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier. mdpi.com This property is critical for drugs targeting intracellular or central nervous system targets. The high electronegativity of the fluorine atoms also makes the trifluoromethyl group a strong electron-withdrawing substituent, which can alter the acidity or basicity of nearby functional groups and influence hydrogen bonding and electrostatic interactions with a biological target. wikipedia.orgnih.gov

Table 2: Key Properties of the Trifluoromethyl Group in Drug Design

| Property | Description | Impact on Drug Candidate | Reference |

|---|---|---|---|

| Metabolic Stability | High C-F bond energy resists enzymatic cleavage. | Increases drug half-life and reduces metabolic degradation. | mdpi.com |

| Lipophilicity | Increases the overall fat-solubility of the molecule. | Enhances membrane permeability and absorption. | mdpi.com |

| Electronegativity | Strong electron-withdrawing nature. | Modulates pKa of nearby groups and can strengthen binding interactions. | wikipedia.org |

| Bioisosterism | Can act as a bioisostere for methyl or chloro groups. | Allows for fine-tuning of steric and electronic properties while potentially blocking metabolic oxidation of a methyl group. | wikipedia.org |

The N-(3-hydroxypropyl) portion of the molecule provides both a flexible linker and a key functional group for specific interactions. The terminal hydroxyl (-OH) group is a versatile functional group in drug design. nih.gov It can act as both a hydrogen bond donor and acceptor, allowing it to form specific, directional interactions with amino acid residues in a protein's binding pocket, such as serine, threonine, or tyrosine, or with the phosphate (B84403) backbone of nucleic acids. stereoelectronics.org Such interactions are often critical for high-affinity binding. researchgate.net

The hydroxyl group also increases the hydrophilicity of a molecule, which can improve its aqueous solubility. This is a crucial factor for drug formulation and administration. However, there is a balance to be struck, as excessive hydrophilicity can hinder membrane permeability. researchgate.net The three-carbon propyl chain acts as a flexible spacer, allowing the terminal hydroxyl group to orient itself optimally to form these key hydrogen bonds within a binding site. This flexibility can be advantageous in accommodating the specific geometry of a target.

Contributions to Rational Drug Discovery and Development

This compound represents a valuable molecular fragment for rational drug design, particularly in fragment-based drug discovery (FBDD). In FBDD, small, low-complexity molecules are screened for weak binding to a biological target. Hits are then optimized and grown into more potent lead compounds.

The subject compound possesses two distinct and medicinally relevant functional ends:

The Trifluoroacetamide End: Offers metabolic stability and lipophilicity, making it an excellent anchor or core fragment.

The Hydroxypropyl End: Provides a handle for hydrogen bonding and a site for further chemical elaboration to explore and optimize interactions with a target.

This dual functionality makes this compound a versatile building block. It can be used to probe target binding sites, with the trifluoroacetamide group potentially occupying a hydrophobic pocket while the hydroxypropyl group explores more polar regions. Its simple, linear structure provides a non-rigid scaffold that can be a starting point for the synthesis of more complex and conformationally constrained analogs in the lead optimization phase. Therefore, while not a drug itself, its utility as a tool and starting material in the synthesis of new chemical entities with therapeutic potential is significant. bohrium.comresearchgate.net

Application in Computational Drug Design and Molecular Modeling Approaches

There is a notable absence of specific studies focusing on this compound in computational drug design and molecular modeling. However, the broader class of trifluoroacetamide-containing molecules has been a subject of such investigations, offering insights into the potential of this scaffold. Computational methods like molecular docking are instrumental in predicting how a ligand might interact with a protein's binding site, thereby guiding the design of more potent and selective drug candidates.

For instance, molecular docking studies have been employed to understand the interactions of various acetamide derivatives with biological targets. In one study, newly synthesized flavonoid acetamide derivatives were evaluated for their potential biological activities, with computational analyses helping to elucidate their binding modes. nih.gov Similarly, research on N-(3-trifluoroacetyl-indol-7-yl)acetamides as potential antiplasmodial agents involved molecular docking to predict their binding to the parasite lactate (B86563) dehydrogenase (pLDH), suggesting a possible mechanism of action. nih.gov These examples underscore the utility of computational approaches for derivatives that could, in principle, be synthesized from a scaffold like this compound. The presence of both hydrogen bond donors and acceptors in this compound makes it a candidate for forming stable interactions within protein binding pockets. lookchem.com

Table 1: Predicted Physicochemical Properties of this compound Relevant to Computational Modeling

| Property | Value | Reference |

| Molecular Weight | 171.12 g/mol | scbt.com |

| XLogP3 | 0.3 | lookchem.com |

| Hydrogen Bond Donor Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 5 | lookchem.com |

| Rotatable Bond Count | 3 | lookchem.com |

This table is interactive. Click on the headers to sort.

Exploration of Derivatives for Therapeutic Applications

The exploration of derivatives is a cornerstone of medicinal chemistry, aiming to optimize the biological activity and pharmacokinetic properties of a lead compound. While there is no specific research detailing the synthesis and therapeutic evaluation of derivatives of this compound, the reactivity of its functional groups suggests a potential for creating a diverse library of new molecules. The hydroxyl group can be a site for esterification or etherification, while the amide nitrogen could potentially undergo further substitution under specific conditions.

The broader family of acetamide and trifluoroacetamide derivatives has seen extensive exploration for various therapeutic applications. For example, a series of N-3-benzimidazolephenylbisamide derivatives were synthesized and showed promising antiproliferative activity against several cancer cell lines. rsc.org Molecular docking studies of these compounds against the smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway, provided insights into their mechanism of action. rsc.org

In another study, novel benzenesulphonamide derivatives, some of which feature an amide linkage, were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. nih.gov For instance, compound 4d showed a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli, while compound 4h was most potent against S. aureus with an MIC of 6.63 mg/mL. nih.gov

Table 2: Examples of Biologically Evaluated Acetamide and Sulfonamide Derivatives

| Compound ID | Target/Activity | Key Finding | Reference |

| 7m (N-3-benzimidazolephenylbisamide derivative) | Antiproliferative (MGC803, HT29, MKN45 cells) | Displayed higher efficacy than the reference drug vismodegib (B1684315) in certain cancer cell lines. | rsc.org |

| 4d (Benzenesulphonamide derivative) | Antimicrobial (E. coli) | Exhibited a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL. | nih.gov |

| 4h (Benzenesulphonamide derivative) | Antimicrobial (S. aureus) | Showed a Minimum Inhibitory Concentration (MIC) of 6.63 mg/mL. | nih.gov |

| 3a (N-(indol-7-yl)acetamide derivative) | Antiplasmodial (P. falciparum) | Demonstrated moderate activity with an IC50 value of 1.43 µM. | nih.gov |

This table is interactive. Click on the headers to sort.

These findings, although not directly related to this compound, highlight the therapeutic potential that can be unlocked by modifying and functionalizing amide-containing scaffolds. The synthesis of derivatives from this compound could potentially lead to new chemical entities with a range of biological activities, warranting further investigation in the field of medicinal chemistry.

Analytical and Spectroscopic Characterization in Chemical Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For N-(3-Hydroxypropyl)trifluoroacetamide, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a complete picture of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) would likely appear as a triplet, while the methylene group next to the nitrogen (-NHCH₂-) would also be a triplet, and the central methylene group (-CH₂CH₂CH₂-) would present as a multiplet (a pentet or quintet). The proton of the hydroxyl group (-OH) and the amide proton (-NH) would each appear as a broad singlet, and their chemical shifts could be sensitive to the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. We would expect to see signals for the two non-equivalent methylene carbons of the propyl chain, the carbon bearing the hydroxyl group, the carbonyl carbon of the amide, and the carbon of the trifluoromethyl group, which would be split due to coupling with the fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal, likely a singlet, would be expected for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The chemical shift of this signal is characteristic of the trifluoroacetyl group.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Based on established chemical shift prediction models and data for similar structures, the following are the anticipated chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂OH | ~3.7 | ~59 |

| -NHCH₂ CH₂- | ~3.4 | ~38 |

| -CH₂CH₂ CH₂- | ~1.8 | ~30 |

| -C=O | - | ~158 (quartet, J_CF ≈ 37 Hz) |

| -CF₃ | - | ~116 (quartet, J_CF ≈ 287 Hz) |

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molar mass: 171.12 g/mol ), electrospray ionization (ESI) or electron ionization (EI) would be suitable methods.

Predicted mass spectrometry data suggests the following m/z values for various adducts under ESI conditions nih.gov:

| Adduct | Predicted m/z |

| [M+H]⁺ | 172.05800 |

| [M+Na]⁺ | 194.03994 |

| [M-H]⁻ | 170.04344 |

| [M+NH₄]⁺ | 189.08454 |

| [M+K]⁺ | 210.01388 |

| [M+H-H₂O]⁺ | 154.04798 |

Under electron ionization, characteristic fragmentation would be expected. The molecular ion peak [M]⁺ at m/z 171 would likely be observed. Common fragmentation pathways could include the loss of a water molecule from the propyl chain, cleavage of the C-C bonds in the propyl chain, and fragmentation around the amide bond.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show the following key absorption bands:

A broad O-H stretching band around 3300-3500 cm⁻¹ from the hydroxyl group.

An N-H stretching band around 3300 cm⁻¹ from the secondary amide.

A strong C=O stretching band (Amide I band) around 1680-1720 cm⁻¹.

An N-H bending band (Amide II band) around 1550 cm⁻¹.

Strong C-F stretching bands in the region of 1100-1300 cm⁻¹.

A C-O stretching band around 1050 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound is not expected to have significant absorption in the visible region of the electromagnetic spectrum as it lacks extensive conjugation or chromophores that absorb visible light. Any UV absorption would likely be due to the amide carbonyl group (n→π* transition) and would occur at a wavelength below 220 nm. Therefore, UV-Vis spectroscopy is generally less informative for the structural elucidation of this specific compound compared to NMR, MS, and IR.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds in a liquid phase. For a polar compound like this compound, a reversed-phase HPLC method would be appropriate.

A typical HPLC method would involve:

Column: A C18 or a more polar-modified silica (B1680970) column (e.g., a polar-embedded or AQ-type column) would provide good retention and peak shape.

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. The addition of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is often used to improve peak shape for amine-containing compounds, though TFA can cause ion suppression in LC-MS applications docbrown.infochemicalbook.com.

Detection: UV detection at a low wavelength (e.g., 210 nm) would be suitable for detecting the amide chromophore. If higher sensitivity and specificity are required, coupling the HPLC system to a mass spectrometer (LC-MS) would be the method of choice.

While a specific, validated HPLC method for this compound is not documented in readily available literature, methods for similar aminopropanol (B1366323) derivatives often utilize reversed-phase chromatography with derivatization to enhance detection cuni.czsielc.com.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. A commercially available sample of this compound is specified as having a purity of ≥98.0% as determined by GC, indicating that the compound is sufficiently volatile and thermally stable for this technique cuni.czsielc.com.

For GC analysis, the following conditions would be typical:

Column: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely provide good separation.

Injector: A split/splitless injector would be used. Given the presence of a hydroxyl and an amide group, derivatization with a silylating agent (e.g., BSTFA or MSTFA) might be employed to increase volatility and improve peak shape, although it is not always necessary for fluorinated amides google.comnist.govazypusa.com.

Oven Program: A temperature-programmed oven ramp would be used to ensure the elution of the compound in a reasonable time with good peak shape.

Detector: A Flame Ionization Detector (FID) would provide a robust and sensitive response. For definitive identification, a Mass Spectrometer (GC-MS) would be used as the detector.

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Methodologies

The synthesis of N-(3-Hydroxypropyl)trifluoroacetamide is foundational to its availability for research and application. While established methods exist, future research is expected to focus on creating more efficient, sustainable, and scalable synthetic pathways.

Current approaches often involve the acylation of 3-amino-1-propanol with a trifluoroacetylating agent. Future methodologies may explore advancements in catalysis and reaction conditions to improve yield, reduce waste, and enhance safety. The development of photoredox catalysis, for instance, offers a promising avenue for activating fluorinated reagents under mild conditions, potentially streamlining the synthesis of various fluorinated compounds, including this compound. researchgate.net Another area of exploration is the use of transition-metal-free coupling reactions, which could offer milder and more environmentally friendly synthetic routes.

A comparison of traditional versus potential future synthetic strategies is outlined below:

| Feature | Traditional Synthesis | Future Methodologies |

| Catalyst | Often requires stoichiometric reagents or harsh conditions. | Use of photoredox catalysts, enzymatic catalysts, or transition-metal-free systems. |

| Solvents | May rely on volatile organic solvents. | Shift towards greener solvents or solvent-free conditions. |

| Efficiency | Moderate yields and potential for byproducts. | Higher yields, improved atom economy, and greater selectivity. |

| Process | Multi-step processes with purification challenges. | Flow chemistry for continuous, automated, and scalable production. mdpi.com |

Research into enzymatic synthesis could also provide highly selective and environmentally benign alternatives to conventional chemical methods. Biocatalysts could offer a way to produce the compound with high purity while minimizing the use of hazardous reagents.

Expanded Applications in Advanced Materials Science and Nanotechnology

The unique combination of a hydrophilic hydroxyl group and a lipophilic trifluoroacetyl group gives this compound properties that are of significant interest in materials science and nanotechnology.

In materials science, this compound is a known intermediate for producing vinyl ethers and acetals, which are monomers for polymerization. biosynth.com Future research will likely focus on leveraging this bifunctionality to create novel fluoropolymers. Fluoropolymers are valued for their exceptional chemical resistance, thermal stability, and low surface energy. researchgate.net this compound could serve as a key building block for creating advanced polymers with tailored properties for applications in specialty coatings, membranes, and advanced textiles.

In the realm of nanotechnology, the presence of fluorine is particularly noteworthy. Fluorinated compounds are increasingly used in biomedical imaging, specifically for fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI). mdpi.comnih.gov Since the human body has negligible background fluorine, ¹⁹F MRI allows for highly specific and clear imaging of probes introduced externally. mdpi.com Future research could investigate the incorporation of this compound into nanoparticles or other nanostructures to create novel contrast agents for ¹⁹F MRI. ku.eduacs.org The hydroxyl group provides a convenient handle for further functionalization or conjugation to targeting molecules.

Potential future applications are summarized in the following table:

| Field | Potential Application of this compound | Rationale |

|---|---|---|

| Advanced Polymers | Monomer for specialty fluoropolymers. | The trifluoroacetyl group imparts desirable properties like chemical and thermal resistance. |

| Biomedical Coatings | Surface modification agent for medical devices. | The molecule's structure could reduce biofouling and improve biocompatibility. |

| Nanotechnology (¹⁹F MRI) | Building block for novel MRI contrast agents. | The fluorine atoms provide a strong signal for ¹⁹F MRI, enabling background-free imaging. researchgate.net |

| Drug Delivery | Component of fluorinated nanoparticles for drug encapsulation. | The unique properties of fluorinated materials can be harnessed for controlled release systems. ku.edu |

Deeper Understanding of Biological Mechanisms and Potential Therapeutic Targets

Currently, this compound is primarily utilized as a research chemical and synthetic intermediate. americanchemicalsuppliers.comscbt.com There is limited published research on its specific biological activities or mechanisms of action. However, the trifluoroacetyl group is a well-known feature in many biologically active compounds and pharmaceuticals, where it can enhance metabolic stability, binding affinity, and bioavailability. researchgate.net

Future research is poised to explore the latent biological potential of this molecule. An important area of investigation will be to determine if this compound interacts with any biological targets. The trifluoroacetate (B77799) anion, a related structure, has been reported to interact with proteins and enzymes. nih.gov Studies could be designed to screen the compound against various enzymes and receptors to identify any potential inhibitory or modulatory effects. The presence of the trifluoroacetyl group can sometimes lead to the trifluoroacetylation of proteins, a mechanism that can have biological consequences. nih.govmdpi.com

Key research questions for the future include:

Does this compound exhibit any specific biological activity (e.g., antibacterial, anti-inflammatory)?

Can it modulate the activity of any enzymes or protein receptors?

What is its metabolic fate in biological systems?

Could it serve as a lead compound or fragment for the development of new therapeutic agents?

While the biological activity of acetylated compounds has been studied, demonstrating that acetylation can modulate the bioactivity of parent molecules, similar systematic studies on trifluoroacetylated compounds like this one are a clear future direction. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical and Drug Discovery Research

For this compound, AI and ML can be applied in several key areas:

Synthesis Planning: AI-driven retrosynthesis tools can predict novel and more efficient synthetic routes, potentially reducing the time and cost of chemical production. mdpi.comiscientific.org These models analyze vast reaction databases to propose pathways that a human chemist might not consider.

Material Discovery: Machine learning models can predict the properties of new materials. rsc.orgnih.govazom.com By using this compound as a virtual building block, AI could rapidly screen thousands of potential polymer structures to identify candidates with desired characteristics for specific applications, long before they are synthesized in the lab. e2enetworks.com

Drug Discovery and Target Identification: Should initial screenings show biological activity, AI algorithms could be employed to analyze its structure and predict potential biological targets. nih.govecancer.orgyoutube.comsaturoglobal.com These platforms can sift through massive biological datasets to find proteins or pathways that the compound is likely to interact with, dramatically speeding up the early stages of drug discovery. nih.gov

The application of AI to the study of this compound could be structured as follows:

| AI/ML Application | Objective | Potential Impact |

| Retrosynthetic Analysis | Discover more efficient synthetic pathways. | Reduced cost, time, and waste in chemical synthesis. mindmapai.app |

| Property Prediction | Forecast the physical and chemical properties of novel polymers derived from the compound. | Accelerated discovery of new materials with tailored functions. azom.com |

| Virtual Screening | Identify potential biological targets for the compound. | Rapidly generate hypotheses for therapeutic applications. nih.gov |

| Process Optimization | Fine-tune reaction conditions for synthesis in real-time. | Increased yield and purity in an automated laboratory setting. bohrium.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Hydroxypropyl)trifluoroacetamide, and how can reaction efficiency be monitored?

- Methodology : The synthesis of trifluoroacetamide derivatives typically involves coupling reactions. For example, trifluoroacetic anhydride can react with 3-hydroxypropylamine under controlled pH (e.g., in sodium acetate buffer). Reaction progress is monitored via thin-layer chromatography (TLC) or LC-MS. For analogous compounds, zinc powder and HCl in ethanol have been used for nitro group reduction (Scheme 2, ), which could be adapted for intermediates. Adjust reaction temperature (e.g., reflux at 80°C) and stoichiometry to optimize yield.

Q. What analytical techniques are suitable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use , , and NMR to confirm the trifluoroacetyl group and hydroxypropyl chain. NMR is critical for distinguishing trifluoromethyl signals (see trifluoroacetic acid NMR analysis in ).

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight (expected ~191 g/mol).

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H/O-H stretches) confirm functional groups.

Q. How should this compound be stored to ensure stability?

- Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the trifluoroacetyl group. Similar compounds like N-(Hydroxymethyl)trifluoroacetamide are sensitive to moisture and require desiccants .

Advanced Research Questions

Q. How can conflicting purity data from different synthetic batches be resolved?

- Methodology :

- HPLC-PDA Analysis : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to quantify impurities. Compare retention times with standards (e.g., N-(3-Hydroxypropyl)acetamide, CAS 10601-73-7 ).

- Elemental Analysis : Discrepancies in C/H/N/F ratios may indicate unreacted starting materials or side products (e.g., trifluoroacetic acid byproducts).

Q. What strategies improve the regioselectivity of trifluoroacetylation in polyfunctional substrates?

- Methodology :

- Protective Groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before trifluoroacetylation, then deprotect with tetrabutylammonium fluoride (TBAF).

- Catalytic Control : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency at the amine site, as seen in peptide coupling reactions .

Q. How does the hydroxypropyl chain influence the compound’s solubility and biological activity?

- Methodology :

- Solubility Testing : Measure logP values using shake-flask methods (octanol/water) or computational tools. The hydroxypropyl group increases hydrophilicity compared to alkyl chains (e.g., N-(Sec-butyl)trifluoroacetamide ).

- In Vitro Assays : Screen for enzyme inhibition (e.g., MMP3 ) or receptor binding. Compare with analogs like N-(3-Phenylpropyl)acetamide derivatives .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Methodology :

- Process Optimization : Use continuous flow reactors for exothermic steps (e.g., trifluoroacetylation) to improve heat dissipation.

- Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane mixtures) for cost-effective scaling. Monitor purity via DSC (differential scanning calorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.